molecular formula C18H16N6O B12215997 3-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide

3-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide

Cat. No.: B12215997
M. Wt: 332.4 g/mol
InChI Key: KQDGCWSDLZNDFX-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide is a complex organic compound that features both an indole and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide typically involves multi-step organic reactions. One common method involves the initial formation of the indole and tetrazole intermediates, followed by their coupling through amide bond formation. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining stringent quality control.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The indole and tetrazole rings can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. The indole and tetrazole moieties can bind to proteins, enzymes, or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-indol-3-yl)-1-phenyl-2-(triphenylphosphoranylidene)-1-propanone
  • (E)-3-(1H-indol-3-yl)-1-naphthalen-1-yl-propenone
  • 3-(1H-indol-3-yl)isoindolin-1-one derivatives

Uniqueness

3-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide stands out due to its dual indole-tetrazole structure, which imparts unique chemical and biological properties. This dual functionality allows for diverse interactions and applications that are not typically observed in compounds with only one of these moieties.

Properties

Molecular Formula

C18H16N6O

Molecular Weight

332.4 g/mol

IUPAC Name

3-(1H-indol-3-yl)-N-[3-(tetrazol-1-yl)phenyl]propanamide

InChI

InChI=1S/C18H16N6O/c25-18(9-8-13-11-19-17-7-2-1-6-16(13)17)21-14-4-3-5-15(10-14)24-12-20-22-23-24/h1-7,10-12,19H,8-9H2,(H,21,25)

InChI Key

KQDGCWSDLZNDFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NC3=CC(=CC=C3)N4C=NN=N4

Origin of Product

United States

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